

# Application Notes and Protocols: Tinostamustine Hydrochloride in Multiple Myeloma Cell Lines

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## Compound of Interest

Compound Name: *Tinostamustine hydrochloride*

Cat. No.: *B585383*

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## Introduction

Tinostamustine (also known as EDO-S101) is a first-in-class molecule that functions as a dual alkylating agent and histone deacetylase (HDAC) inhibitor.[1] It is a fusion of bendamustine and the HDAC inhibitor vorinostat.[1] This unique structure allows tinostamustine to simultaneously induce DNA damage and inhibit DNA repair mechanisms in cancer cells.[2] Preclinical studies have demonstrated its potent anti-myeloma activity, both as a single agent and in combination with other therapies, making it a promising candidate for the treatment of multiple myeloma.[3] These application notes provide a summary of its effects on multiple myeloma cell lines, along with detailed protocols for key experimental assays.

## Mechanism of Action

Tinostamustine exerts its anti-myeloma effects through a dual mechanism of action:

- **DNA Alkylation:** The bendamustine component of tinostamustine is an alkylating agent that causes DNA damage, leading to cell cycle arrest and apoptosis.[4]
- **HDAC Inhibition:** The vorinostat component inhibits class I and II HDACs, leading to the hyperacetylation of histone and non-histone proteins.[5] This results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes and other genes

involved in apoptosis.[5] The inhibition of HDACs also impairs the DNA damage response, synergizing with the effects of the alkylating agent.[1]

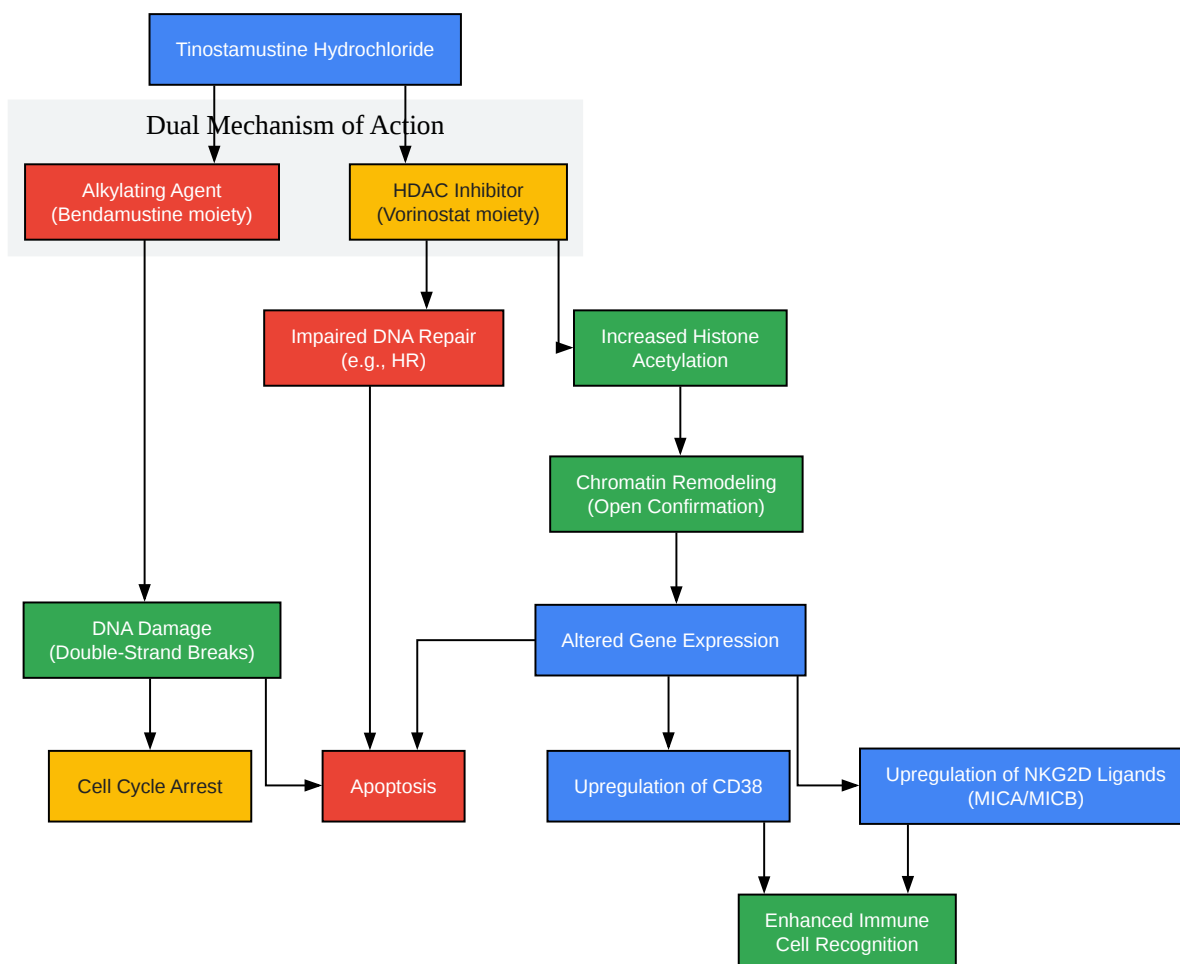
A key aspect of tinostamustine's mechanism in the context of multiple myeloma is its ability to enhance the efficacy of immunotherapy, such as the anti-CD38 monoclonal antibody daratumumab. Tinostamustine treatment has been shown to upregulate the expression of CD38 on the surface of myeloma cells.[5][6] This is, at least in part, due to increased histone H3 acetylation in the CD38 gene region, which promotes its transcription.[5] Furthermore, tinostamustine increases the expression of the natural killer (NK) cell activating ligands MICA and MICB on myeloma cells, further enhancing immune-mediated killing.[5][6]

## Data Presentation

The following table summarizes the in vitro efficacy of tinostamustine in various multiple myeloma cell lines.

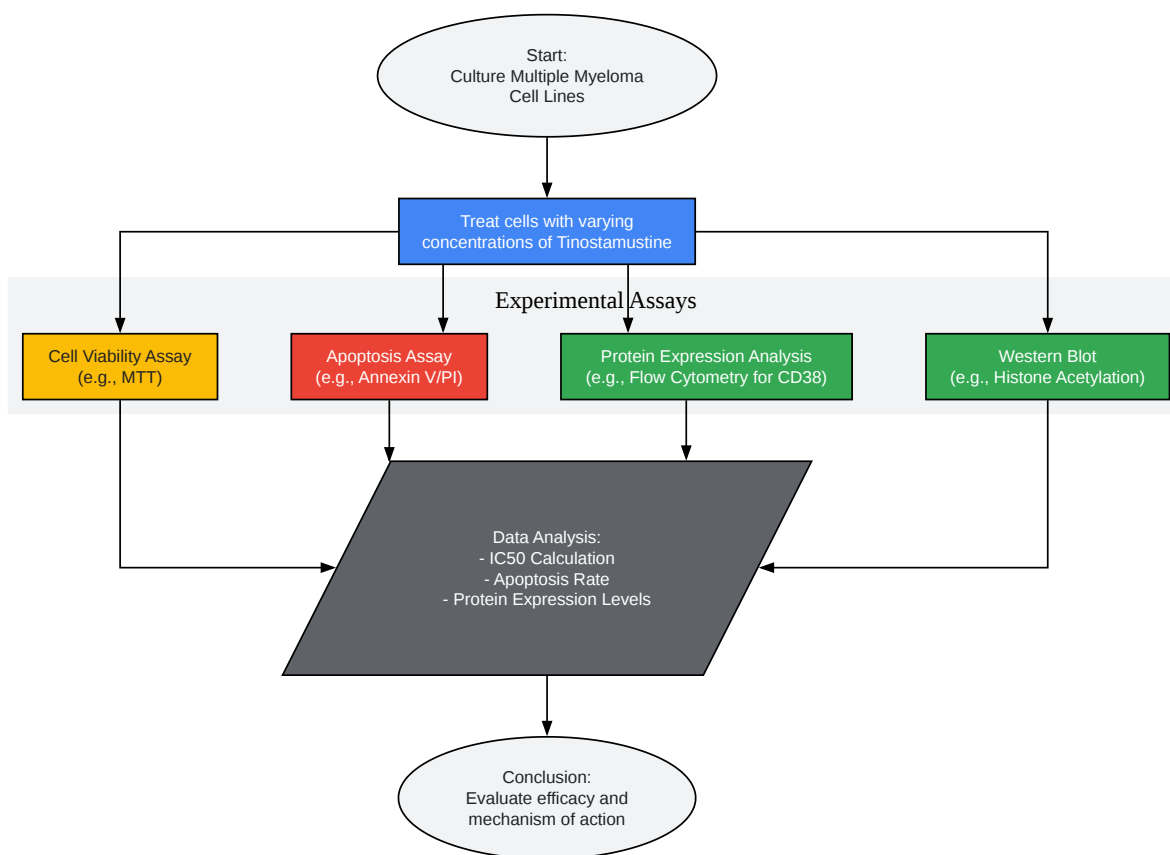
Cell Line	IC50 (μM)	Notes	Reference
MM.1S	1.6 - 4.8	This range was reported for a panel of 8 multiple myeloma cell lines.	[3]
RPMI-8226	1.6 - 4.8	This range was reported for a panel of 8 multiple myeloma cell lines.	[3]
U266	1.6 - 4.8	This range was reported for a panel of 8 multiple myeloma cell lines.	[3]
NCI-H929	1.6 - 4.8	This range was reported for a panel of 8 multiple myeloma cell lines.	[3]
JJN3	1.6 - 4.8	This range was reported for a panel of 8 multiple myeloma cell lines.	[3]
OPM-2	1.6 - 4.8	This range was reported for a panel of 8 multiple myeloma cell lines.	[3]
KMS-12-BM	1.6 - 4.8	This range was reported for a panel of 8 multiple myeloma cell lines.	[3]
LP-1	1.6 - 4.8	This range was reported for a panel of 8 multiple myeloma cell lines.	[3]

## Mandatory Visualizations



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Caption: Signaling pathway of tinostamustine in multiple myeloma cells.



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Caption: Experimental workflow for evaluating tinostamustine.

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of tinostamustine on multiple myeloma cell lines.

Materials:

- Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Tinostamustine hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding:
  - Culture multiple myeloma cells in RPMI-1640 medium.
  - Seed cells in a 96-well plate at a density of  $1-2 \times 10^4$  cells/well in 100  $\mu$ L of culture medium.
  - Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours.
- Drug Treatment:
  - Prepare a stock solution of tinostamustine in an appropriate solvent (e.g., DMSO).

- Prepare serial dilutions of tinostamustine in culture medium to achieve the desired final concentrations.
- Add 100  $\mu$ L of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
- Incubate the plate for the desired time period (e.g., 48 or 72 hours).
- MTT Addition and Incubation:
  - After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 4 hours at 37°C.
- Solubilization and Measurement:
  - After incubation with MTT, add 100  $\mu$ L of solubilization solution to each well.
  - Gently pipette up and down to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a plate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  - Plot the percentage of viability against the drug concentration and determine the IC<sub>50</sub> value.

## Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in multiple myeloma cells treated with tinostamustine using flow cytometry.

Materials:

- Multiple myeloma cell lines

- Culture medium
- **Tinostamustine hydrochloride**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Treatment:
  - Seed cells in 6-well plates at an appropriate density.
  - Treat the cells with the desired concentrations of tinostamustine for the specified time. Include an untreated control.
- Cell Harvesting and Washing:
  - Harvest the cells by centrifugation.
  - Wash the cells twice with cold PBS.
- Staining:
  - Resuspend the cell pellet in 1X binding buffer at a concentration of  $1 \times 10^6$  cells/mL.
  - Transfer 100  $\mu$ L of the cell suspension to a new tube.
  - Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of 1X binding buffer to each tube.



- Analyze the cells by flow cytometry within one hour.
- Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

## Flow Cytometry for Cell Surface Protein Expression (e.g., CD38)

This protocol is for measuring the expression of cell surface proteins like CD38 on multiple myeloma cells after treatment with tinostamustine.

### Materials:

- Multiple myeloma cell lines
- Culture medium
- **Tinostamustine hydrochloride**
- Fluorochrome-conjugated anti-CD38 antibody (and corresponding isotype control)
- PBS
- FACS buffer (PBS with 1% FBS)
- Flow cytometer

### Procedure:

- Cell Treatment:
  - Treat cells with tinostamustine as described in the apoptosis assay protocol.
- Cell Harvesting and Staining:
  - Harvest and wash the cells with cold PBS.
  - Resuspend the cells in FACS buffer.

- Add the anti-CD38 antibody or isotype control to the cell suspension at the manufacturer's recommended concentration.
- Incubate for 30 minutes on ice in the dark.
- Washing and Analysis:
  - Wash the cells twice with FACS buffer.
  - Resuspend the cells in FACS buffer for analysis.
  - Analyze the cells by flow cytometry, measuring the fluorescence intensity of the stained cells. Compare the mean fluorescence intensity (MFI) of tinostamustine-treated cells to control cells.

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